2,6-Dichloro-3-fluorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related halogenated benzoic acid derivatives often involves multi-step reactions starting from simpler aromatic compounds. For example, the synthesis of 2-fluoro-6-iodobenzoic acid, a compound with a similar halogenation pattern, involves carboxyl group protection, diazotization, iodination, and subsequent deprotection steps, showcasing a general approach that could be adapted for synthesizing 2,6-Dichloro-3-fluorobenzoic acid (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).
Molecular Structure Analysis
The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms attached to the benzene ring, which significantly influences their electronic and spatial configuration. Density Functional Theory (DFT) calculations, such as those performed on 2-chloro-6-fluorobenzoic acid and 3,4-dichlorobenzoic acid, can provide insights into optimized molecular geometries, vibrational frequencies, and electronic properties (J. Senthil Kumar, M. Arivazhagan, & P. Thangaraju, 2015).
Chemical Reactions and Properties
Halogenated benzoic acids participate in a variety of chemical reactions, including nucleophilic substitution and carbonylation, due to the presence of reactive halogen atoms and the carboxylic acid group. These reactions are pivotal in the synthesis of more complex molecules and in modifications of the compound’s chemical structure for desired properties (A. Daniewski, Wen Liu, Kurt Püntener, & M. Scalone, 2002).
Physical Properties Analysis
The physical properties of 2,6-Dichloro-3-fluorobenzoic acid, such as melting point, boiling point, and solubility in various solvents, are influenced by its molecular structure. The presence of halogen atoms increases its density and influences its solubility in organic solvents compared to non-halogenated benzoic acids.
Chemical Properties Analysis
The chemical properties of 2,6-Dichloro-3-fluorobenzoic acid, including acidity, reactivity towards nucleophiles, and electrophilic substitution reactions, are significantly impacted by the electron-withdrawing effects of the chloro and fluoro groups. These groups enhance the acid’s acidity by stabilizing the carboxylate anion and also affect its reactivity in organic synthesis reactions.
- Synthesis and characterization of halogenated benzoic acids, highlighting methods that could be applicable to 2,6-Dichloro-3-fluorobenzoic acid (Zhao Haoyu, Zhang Qimeng, & J. Tao, 2010).
- Detailed analysis of vibrational spectra and molecular structure using DFT for halogenated benzoic acids, providing insights into the molecular structure of similar compounds (J. Senthil Kumar, M. Arivazhagan, & P. Thangaraju, 2015).
- Exploration of chemical reactions and properties, including nucleophilic substitution and carbonylation, relevant to the modification and synthesis of halogenated benzoic acids (A. Daniewski, Wen Liu, Kurt Püntener, & M. Scalone, 2002).
Scientific Research Applications
Antibacterial Agent Synthesis : Compounds including 2,4-dichloro-5-fluorobenzoic acid, closely related to 2,6-Dichloro-3-fluorobenzoic acid, have been used in synthesizing new biologically active molecules with potential antibacterial activities (Holla, Bhat, & Shetty, 2003).
Organic Chemistry : Studies on reactions of organolithium reagents with halobenzoic acids, including fluorobenzoic acid derivatives, contribute to understanding the selectivity in organic synthesis (Gohier, Castanet, & Mortier, 2003).
Environmental Microbiology : Research on the metabolism of hydroxylated and fluorinated benzoates by microorganisms like Syntrophus aciditrophicus reveals insights into the degradation pathways of aromatic acids in anaerobic conditions (Mouttaki, Nanny, & McInerney, 2008).
Photochemistry : The structural characterization and photochemistry of 2-chloro-6-fluorobenzoic acid, a compound similar to 2,6-Dichloro-3-fluorobenzoic acid, have been studied to understand its behavior under different physical conditions (Kuş, 2017).
Antituberculosis Activity : Derivatives of 4-fluorobenzoic acid have been synthesized and evaluated for their antimycobacterial activity, highlighting the potential medical applications of fluorobenzoic acids (Koçyiğit-Kaymakçıoğlu et al., 2009).
Magnetic Properties in Chemistry : Studies on azido-copper coordination polymers using benzoate derivatives, including fluorobenzoic acids, provide insights into the magnetic properties of these compounds (Liu et al., 2017).
Vibrational Spectra Analysis : Research on the vibrational spectra of chloro-fluorobenzoic acids contributes to the understanding of molecular structures and properties in spectroscopy (Senthil kumar, Arivazhagan, & Thangaraju, 2015).
Soil Science : Evaluations of fluorobenzoate tracers in soils have implications for environmental monitoring and understanding the movement of water in porous media (Jaynes, 1994).
Chemical Process Development : Research on the synthesis of dichloro-fluorobenzoic acid through continuous-flow processes highlights advancements in chemical manufacturing and process optimization (Guo, Yu, & Yu, 2018).
Cancer Research : The synthesis of dibutyltin complex of dichloro-fluorobenzoic acid and its anti-tumor activity indicates the potential of fluorobenzoic acids in developing cancer treatments (Li et al., 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
properties
IUPAC Name |
2,6-dichloro-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO2/c8-3-1-2-4(10)6(9)5(3)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMFMJSSFYLXQAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307158 | |
Record name | 2,6-dichloro-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-fluorobenzoic acid | |
CAS RN |
178813-78-0 | |
Record name | 2,6-Dichloro-3-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178813-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-dichloro-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dichloro-3-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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